N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)benzamide

HDAC3 Epigenetics Zinc‑binding group

This compound delivers a uniquely differentiated pharmacophore combining a 2-methylthiobenzamide zinc-binding group (the only non-hydroxamate moiety conferring >300-fold HDAC3 selectivity) with a naphthalenyl-hydroxyethyl linker. Its methylthio group can be selectively oxidized to sulfoxide/sulfone for matched molecular pair studies, while the hydroxyethyl handle enables esterification or bioisostere replacement. With no peer-reviewed biological data yet published, this ≥95% pure scaffold offers an exclusive, first-mover entry point for medicinal chemistry campaigns targeting multiple myeloma and hematological malignancies.

Molecular Formula C20H19NO2S
Molecular Weight 337.44
CAS No. 1351635-43-2
Cat. No. B2456918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)benzamide
CAS1351635-43-2
Molecular FormulaC20H19NO2S
Molecular Weight337.44
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C20H19NO2S/c1-24-19-12-5-4-10-17(19)20(23)21-13-18(22)16-11-6-8-14-7-2-3-9-15(14)16/h2-12,18,22H,13H2,1H3,(H,21,23)
InChIKeyPKPDWVYXUYBIEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‑Focused Overview: N‑(2‑hydroxy‑2‑(naphthalen‑1‑yl)ethyl)‑2‑(methylthio)benzamide (CAS 1351635‑43‑2)


N‑(2‑hydroxy‑2‑(naphthalen‑1‑yl)ethyl)‑2‑(methylthio)benzamide (CAS 1351635‑43‑2) is a synthetic small molecule in the thioether‑substituted benzamide class. It combines a 2‑(methylthio)benzamide core with a naphthalen‑1‑yl‑hydroxyethyl linker [REFS‑1]. Commercially available at ≥95 % purity [REFS‑2], the compound is currently offered as a research‑grade chemical. To date, no peer‑reviewed biological activity data for this specific compound exist in the literature.

Why Generic Analogs Cannot Simply Replace N‑(2‑hydroxy‑2‑(naphthalen‑1‑yl)ethyl)‑2‑(methylthio)benzamide


The compound’s architectural triad—a 2‑methylthiobenzamide zinc‑binding motif, a hydroxyethyl hydrogen‑bond donor, and a naphthalen‑1‑yl hydrophobic group—is rarely found together in catalogued screening libraries. Published SAR on 2‑methylthiobenzamides demonstrates that replacing the methylthio group with hydroxy abolishes HDAC isoform selectivity [REFS‑1], while modifying the naphthalenyl‑hydroxyethyl linker alters molecular topology and may disrupt binding‑pocket complementarity. Therefore, generic substitution without experimental validation risks losing the precise pharmacophore that this scaffold was rationally designed to present.

Quantitative Differentiation Evidence for N‑(2‑hydroxy‑2‑(naphthalen‑1‑yl)ethyl)‑2‑(methylthio)benzamide


2‑Methylthiobenzamide Moiety Imparts HDAC3 Selectivity – Class‑Level Inference

In a 2020 study of 2‑substituted benzamides, compound **16** bearing a 2‑methylthiobenzamide zinc‑binding group inhibited HDAC3 with an **IC₅₀ of 30 nM** and demonstrated **>300‑fold selectivity over all other HDAC isoforms** [REFS‑1]. In the same assay, the analogous 2‑hydroxybenzamide (compound **20**) retained HDAC3 potency but **lost all selectivity over HDAC1 and HDAC2**, highlighting the critical contribution of the thioether sulfur [REFS‑1]. The target compound retains this 2‑methylthiobenzamide core, suggesting it may recapitulate a similar selectivity profile, although direct testing is required for confirmation.

HDAC3 Epigenetics Zinc‑binding group

Molecular Size and Topology Differentiate This Compound from Simpler Naphthalenyl‑Benzamide Analogs

The target compound (MW = 337.44 g mol⁻¹) is **44 Da larger** than 2‑(methylthio)‑N‑(naphthalen‑1‑yl)benzamide (MW = 293.38 g mol⁻¹, CAS 82153‑09‑1) owing to the additional hydroxyethyl spacer [REFS‑2][REFS‑3]. This results in a different spatial arrangement of the pharmacophoric elements: the hydroxyethyl linker introduces an additional hydrogen‑bond donor (OH) and increases the distance between the benzamide and naphthalene rings by approximately two carbon‑carbon bond lengths (~2.5 Å). Such topological differences can significantly affect target‑binding kinetics and off‑rate, as demonstrated in scaffold‑hopping campaigns targeting class I HDACs [REFS‑1].

Medicinal chemistry Scaffold hopping Lead optimization

Naphthalenyl‑Benzamide Scaffold Is a Privileged Structure in Antitumor Patent Landscapes

The naphthalenyl‑benzamide core has been claimed as an antitumor pharmacophore in a patent by The Cleveland Clinic Foundation (US 2017/0057910 A1) [REFS‑4]. The patent exemplifies compounds such as **CCF1172** (2‑chloro‑2‑hydroxy‑N‑(naphthalen‑1‑yl)benzamide), which demonstrated anti‑multiple myeloma activity in a three‑organ‑system sandwich assay at concentrations up to 20 µM [REFS‑4]. Our target compound shares the naphthalen‑1‑yl‑benzamide architecture but replaces the chloro‑hydroxy substitution with a 2‑methylthio group and inserts a hydroxyethyl linker, potentially offering a distinct selectivity profile. However, no comparative data between our compound and CCF1172 are available.

Antitumor Naphthalenyl benzamide Patent

Recommended Application Scenarios for N‑(2‑hydroxy‑2‑(naphthalen‑1‑yl)ethyl)‑2‑(methylthio)benzamide Procurement


Epigenetic Tool Compound for HDAC3 Selectivity Profiling

The 2‑methylthiobenzamide zinc‑binding group is the only non‑hydroxamate moiety shown to confer >300‑fold HDAC3 selectivity [REFS‑1]. This compound can serve as a starting scaffold for developing highly selective HDAC3 chemical probes, particularly in settings where pan‑HDAC inhibition confounds biological interpretation.

Scaffold‑Hopping Starting Point in Antitumor Lead Optimization

Given the established antitumor activity of naphthalenyl‑benzamide derivatives in patent disclosures [REFS‑4], this compound’s unique combination of methylthio and hydroxyethyl‑naphthalene features offers a differentiated entry point for medicinal chemistry campaigns targeting multiple myeloma and potentially other hematological malignancies.

Fragment‑Based or Combinatorial Library Diversification

The hydroxyethyl linker provides a synthetic handle for further derivatization (e.g., esterification, oxidation to ketone, or replacement with bioisosteres). At ≥95 % purity [REFS‑2], the compound is suitable as a building block in parallel synthesis efforts aimed at exploring structure‑activity relationships around the naphthalenyl‑benzamide template.

Negative Control or Comparator for Zinc‑Binding Group SAR Studies

Because the 2‑methylthio group can be selectively oxidized to sulfoxide or sulfone, this compound may be used to generate matched molecular pairs that probe the role of thioether vs. sulfoxide/sulfone coordination to catalytic zinc ions, complementing published SAR on HDAC zinc‑binding groups [REFS‑1].

Quote Request

Request a Quote for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.